REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[C:12](Cl)([Cl:14])=[O:13].C(N(CC)C1C=CC=CC=1)C>C(OCC)(=O)C>[C:12]([Cl:14])(=[O:13])[O:11][C:8]1[CH:9]=[CH:10][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
1875 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
94.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at 0° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
ADDITION
|
Details
|
An aliquot for NMR analysis was taken four hours post addition
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
An-aliquot for NMR analysis after overnight stirring
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
had occurred in the reaction since the previous aliquot
|
Type
|
CUSTOM
|
Details
|
(approximately 30 minutes)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
was then filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed
|
Type
|
WASH
|
Details
|
was washed with 0.1N HCl (375 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated
|
Type
|
CUSTOM
|
Details
|
for twenty minutes
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
The solid was dried overnight in a vacuum oven at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to afford 77.55 g (73.3% yield)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(OC1=CC=C(C=C1)NC(C)=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |